1-(1-(4-Chlorophenyl)vinyl)pyrrolidine
Description
1-(1-(4-Chlorophenyl)vinyl)pyrrolidine is a pyrrolidine derivative featuring a 4-chlorophenyl group attached via a vinyl linkage. Its structural flexibility allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and materials science.
Properties
CAS No. |
156004-70-5 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C12H14ClN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7H,1-3,8-9H2 |
InChI Key |
MJKILSWMLWKXPV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)N2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The chloro derivative exhibits a lower boiling point (125°C at 10 mm Hg) compared to the methyl analog (135°C at 10 mm Hg), likely due to reduced van der Waals interactions from the smaller chlorine atom .
- The methoxy and bromo analogs have higher boiling points (160°C), attributed to increased molecular weight and polarity (methoxy) or halogen size (bromo) .
Functional Group Variations in Pyrrolidine Derivatives
Modifications to the pyrrolidine core or adjacent functional groups significantly alter chemical behavior:
Thiophene and Sulfonyl Derivatives
- 1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine (C₁₆H₁₆ClNOS₂): Density: 1.36 g/cm³ (predicted). pKa: -1.34 (strongly acidic due to electron-withdrawing thiophene and sulfanyl groups) .
- 1-(4-Chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide (C₁₇H₁₇ClN₂O₃S): Molar Mass: 364.85 g/mol.
Comparison :
- The target compound lacks the thiophene or sulfonyl moieties, resulting in lower molar mass (235.74 g/mol) and less pronounced acidity compared to these derivatives.
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